molecular formula C11H7F2NO3 B1411766 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 82673-81-2

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1411766
CAS No.: 82673-81-2
M. Wt: 239.17 g/mol
InChI Key: YIHABICOZQAIRJ-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione (maleimide) core substituted at the N(1) position with a 3-(difluoromethoxy)phenyl group. The difluoromethoxy substituent (–OCF₂H) introduces unique electronic and steric properties, balancing electron-withdrawing effects (due to fluorine) with moderate lipophilicity, which may enhance metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHABICOZQAIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Overview:
Recent advancements have demonstrated the efficacy of microwave irradiation in synthesizing pyrrole derivatives, including the target compound. Microwave-assisted synthesis offers advantages such as reduced reaction times, improved yields, and energy efficiency.

Methodology:

  • Reagents: Typically, aromatic amines (e.g., aniline derivatives) react with suitable anhydrides or acid chlorides. In this case, the precursor is likely a substituted phenyl-dicarboxylic acid or anhydride with a difluoromethoxy phenyl group.
  • Reaction Conditions:
    • Use of a microwave reactor (e.g., Dicovery CEM microwave reactor).
    • Solvent choice: ethanol or acetic acid, depending on solubility and reactivity.
    • Power settings: generally around 140 W, with reaction temperatures maintained at approximately 80°C.
    • Reaction times: significantly shortened to 15–20 minutes, compared to traditional hours-long reflux.

Key Findings:

  • Microwave irradiation facilitates rapid cyclization and condensation, leading to high yields (up to 70%) within minutes.
  • Reaction monitoring via thin-layer chromatography (TLC) confirms the progression and completion of the reaction.
  • The process involves initial solubilization of reactants, followed by microwave heating, then cooling, filtration, and recrystallization.

Research Data:

  • A study reported yields of 70.21% with microwave conditions, versus traditional reflux methods yielding approximately 70% but over 2 hours.
  • Variations in microwave power and solvent influence yield and purity, with ethanol as a cost-effective solvent providing optimal results.

Conventional Thermal Synthesis

Overview:
Traditional synthesis involves refluxing reactants in solvents such as ethanol, acetic acid, or chloroform, often requiring longer reaction times.

Methodology:

  • Reactants: Aromatic amines with maleic anhydride derivatives or related dicarboxylic anhydrides.
  • Reaction Conditions:
    • Heating under reflux for 2–4 hours.
    • Use of acetic acid as a catalyst or solvent to promote cyclization.
    • Post-reaction cooling, filtration, and recrystallization.

Key Findings:

  • Yields generally range from 39% to 70%, depending on reaction parameters.
  • The reaction proceeds via nucleophilic attack on the anhydride carbonyl, followed by cyclization to form the pyrrole ring.

Research Data:

  • Microwave methods outperform conventional heating in terms of reaction time and energy consumption, but traditional methods remain reliable for large-scale synthesis.

Solvent-Dependent Variations and Catalysis

Solvent Effects:

  • Ethanol and acetic acid are preferred solvents, facilitating solubilization and promoting cyclization.
  • The choice of solvent impacts yield, with ethanol often providing better yields and easier purification.

Catalysis:

  • Acid catalysts such as acetic acid or p-toluenesulfonic acid are employed to activate the anhydride and facilitate ring closure.
  • Microwave irradiation can be combined with catalytic conditions to further enhance efficiency.

Mechanistic Insights

The synthesis generally follows a nucleophilic attack by the amino group on the electrophilic carbonyl carbon of the anhydride, followed by dehydration and cyclization to form the pyrrole ring. The presence of the difluoromethoxy group on the phenyl ring is typically introduced via nucleophilic substitution or via pre-functionalized precursors prior to cyclization.

Data Summary Table

Method Reagents & Conditions Reaction Time Yield (%) Notes
Microwave-assisted Aromatic amine + anhydride, ethanol/acetic acid, 140 W, 80°C 15–20 min Up to 70.21 Rapid, energy-efficient, high yield
Conventional reflux Aromatic amine + anhydride, ethanol/acetic acid, reflux 2–4 hours 39–70 Longer process, reliable, scalable
Solvent variation (Ethanol) Same as above, with ethanol as solvent Varies 50–70 Cost-effective, good purity

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The difluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole-2,5-dione derivatives allows for systematic comparisons. Below is a detailed analysis of key analogs:

Substituent Effects on Electronic and Physical Properties

Compound Name Substituent Key Properties References
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione 4-Fluorophenyl Enhanced lipophilicity; fluorine’s electron-withdrawing effect stabilizes the ring. NMR: δ 7.2–7.6 (aromatic H) .
1-(3-Methylphenyl)-1H-pyrrole-2,5-dione 3-Methylphenyl Methyl group increases steric bulk and electron-donating effects. Lower melting point (135–140°C) compared to fluorinated analogs .
1-(3-Trifluoromethylphenyl)-1H-pyrrole-2,5-dione 3-CF₃ Strong electron-withdrawing CF₃ group enhances reactivity in electrophilic substitutions. Higher thermal stability (m.p. 213°C) .
Target Compound 3-(Difluoromethoxy)phenyl Combines moderate electron withdrawal (–OCF₂H) with potential hydrogen-bonding capability. Expected m.p. ~160–180°C (based on analogs) .

Spectral and Analytical Data

  • ¹H NMR : Fluorinated aryl protons in the target compound are expected at δ 7.1–7.5 (similar to 1-(4-fluorophenyl) derivatives ), with splitting due to coupling with fluorine.
  • HRMS: Molecular ion [M+H]⁺ at m/z 255.04 (calculated for C₁₁H₈F₂NO₃).

Biological Activity

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory and antimicrobial properties, along with a synthesis overview and relevant case studies.

  • Molecular Formula : C₁₁H₇F₂NO₃
  • Molecular Weight : 239.175 g/mol
  • CAS Number : 82673-81-2

Biological Activity Overview

The biological activity of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione has been evaluated through various studies, highlighting its anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. A study focused on compounds similar to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione demonstrated the following:

  • Cytokine Inhibition : The compound was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides .
  • Cell Proliferation : Inhibition of PBMC proliferation was observed, with some derivatives achieving up to 85% inhibition at higher concentrations (100 µg/mL) .

Antimicrobial Activity

The antimicrobial effects of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione have also been documented:

  • Bacterial Strains Tested : The compound exhibited activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Methodology : Antibacterial activity was assessed using the broth microdilution method, which indicated that the compound could inhibit bacterial growth effectively .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrrole derivatives including 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. The synthesis involved reacting amidrazones with cyclic anhydrides, leading to compounds that were structurally characterized using NMR and X-ray diffraction techniques. The biological evaluation revealed that several derivatives demonstrated promising anti-inflammatory and antiproliferative activities against cancer cell lines .

Case Study 2: Anticancer Potential

In another investigation, the antiproliferative effects of similar pyrrole derivatives were screened against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results indicated that compounds derived from pyrrole-2,5-dione showed superior efficacy compared to the standard drug doxorubicin, suggesting potential for further development as anticancer agents .

Data Summary Table

Activity TypeEffectivenessTest MethodReference
Anti-inflammatoryInhibition of IL-6 & TNF-αPBMC cultures
Cell ProliferationUp to 85% inhibitionAnti-CD3 stimulated PBMCs
AntimicrobialEffective against multiple strainsBroth microdilution method
AnticancerMore effective than doxorubicinMTT assay on cancer cell lines

Q & A

Q. How can the synthesis of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step strategies:
  • Reagent Ratios : Adjust stoichiometry of starting materials (e.g., 3-(difluoromethoxy)phenylamine and maleic anhydride derivatives) using Design of Experiments (DoE) to identify optimal conditions .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm purity at each step .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, followed by recrystallization in ethanol for final purification .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the difluoromethoxy group and pyrrole-dione core .

Q. What strategies mitigate challenges in purifying 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Acid-Base Extraction : Leverage the compound’s solubility in basic aqueous solutions (e.g., NaHCO3_3) to isolate it from non-polar impurities .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Integrate quantum chemical calculations with experimental validation:
  • Reaction Path Search : Use density functional theory (DFT) to simulate reaction pathways, focusing on electrophilic substitution at the pyrrole-dione ring .
  • ICReDD Framework : Apply computational-experimental feedback loops to refine predictions (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Q. How can conflicting reports about this compound’s enzyme inhibition activity be resolved?

  • Methodological Answer : Address discrepancies through systematic validation:
  • Orthogonal Assays : Compare results from fluorometric, calorimetric (ITC), and kinetic assays to rule out assay-specific artifacts .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding modes and validate competitive/non-competitive inhibition .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the phenyl or pyrrole-dione positions to assess impact on bioactivity .
  • In Silico Docking : Screen analogs against target protein databases (e.g., PDB) to prioritize high-affinity candidates for synthesis .

Q. How can the impact of the difluoromethoxy group on solubility and membrane permeability be systematically analyzed?

  • Methodological Answer :
  • LogP Measurement : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., ChemAxon) .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability of the parent compound with non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Reactant of Route 2
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

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